3-(4-Chloro-2-hydroxyphenyl)propanoic acid
Description
3-(4-Chloro-2-hydroxyphenyl)propanoic acid is a chlorinated aromatic carboxylic acid characterized by a propanoic acid backbone substituted with a 4-chloro-2-hydroxyphenyl group. The chloro and hydroxyl substituents on the phenyl ring influence its electronic properties, solubility, and biological activity. For instance, chlorinated phenylpropanoic acids are often studied for their antimicrobial properties and biosynthetic origins in marine actinomycetes .
Properties
IUPAC Name |
3-(4-chloro-2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGMYMQGIIORDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 4-chloro-2-hydroxyacetophenone as a starting material, which undergoes a series of reactions including aldol condensation and subsequent oxidation to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-oxophenyl)propanoic acid.
Reduction: Formation of 3-(4-Hydroxy-2-hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-(4-Amino-2-hydroxyphenyl)propanoic acid or 3-(4-Mercapto-2-hydroxyphenyl)propanoic acid.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 3-(4-chloro-2-hydroxyphenyl)propanoic acid and its derivatives as anticancer agents. The compound's structural features allow it to interact effectively with cancer cell pathways.
Case Studies
-
In Vitro Cytotoxicity Against A549 Cells
A study evaluated various derivatives of this compound against A549 non-small cell lung cancer cells. The results indicated significant reductions in cell viability:These findings suggest that modifications to the phenolic structure can enhance cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .Compound Viability Reduction (%) Notes Compound 20 50% Exhibited potent antioxidant properties Compound 29 31.2% Strong anticancer activity Compound 30 58.9 - 65.2% Similar activity with various substitutions
Antimicrobial Applications
The antimicrobial properties of this compound have been extensively studied, particularly against multidrug-resistant pathogens.
Case Studies
-
Efficacy Against ESKAPE Pathogens
Derivatives were tested against ESKAPE pathogens, known for their antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were as follows:These results demonstrate the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as challenging fungal pathogens like Candida auris .Pathogen MIC (µg/mL) Methicillin-resistant Staphylococcus aureus 1 - 8 Vancomycin-resistant Enterococcus faecalis 0.5 - 2 Escherichia coli 8 - 64 Drug-resistant Candida auris 8 - 64
Summary of Findings
The applications of this compound extend across various domains, primarily in anticancer and antimicrobial research. The compound's unique structural properties facilitate its interaction with biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, properties, and bioactivities of analogous compounds:
* Antimicrobial activity inferred from structurally related compounds in .
Impact of Substituent Position and Number
- Chlorination Patterns: Dichloro derivatives (e.g., 3,5-dichloro-4-hydroxyphenyl) exhibit stronger antimicrobial activity than monochloro analogs, likely due to increased electron-withdrawing effects enhancing reactivity . Position of hydroxyl groups (e.g., 2-OH vs. 4-OH on the phenyl ring) affects hydrogen bonding and solubility. For example, 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid () may have higher water solubility than this compound due to additional polar groups.
- Amide derivatives (e.g., ) introduce hydrogen-bonding capabilities, which may alter target binding in biological systems.
Physicochemical Properties
Acidity and Solubility :
- Synthetic Accessibility: Natural derivatives (e.g., ) are biosynthesized by marine actinomycetes, whereas synthetic routes (e.g., ) often involve esterification or amidation steps.
Biological Activity
3-(4-Chloro-2-hydroxyphenyl)propanoic acid, also known as 4-chloro-3-(2-hydroxyphenyl)propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C9H9ClO3
- Molar Mass : 188.62 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. A notable study evaluated various derivatives against A549 non-small cell lung cancer (NSCLC) cells, revealing that several compounds significantly reduced cell viability and migration.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound 20 | 50% | 11.0 |
| Compound 30 | 58.9% | Not specified |
| Compound 29 | 31.2% | Not specified |
| Doxorubicin | Control | 2.29 |
- Findings : Compound 20 exhibited potent activity with a reduction in A549 cell viability by 50%, comparable to standard chemotherapeutics like doxorubicin .
Antioxidant Properties
In addition to its anticancer effects, this compound has shown promising antioxidant activity. The DPPH radical scavenging assay demonstrated that certain derivatives could effectively neutralize free radicals.
Table 2: Antioxidant Activity of Selected Derivatives
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid (%) |
|---|---|---|
| Compound 17 | 85% | Higher than ascorbic acid |
| Compound 19 | 80% | Comparable to ascorbic acid |
- : The antioxidant properties suggest that these compounds may help mitigate oxidative stress, which is linked to various diseases, including cancer .
Antimicrobial Activity
The antimicrobial potential of derivatives has also been investigated, particularly against multidrug-resistant pathogens. Certain derivatives demonstrated significant activity against strains such as MRSA and vancomycin-resistant Enterococcus faecalis.
Table 3: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
- Implications : These findings indicate the potential for developing new antimicrobial agents based on the structure of this compound .
Case Studies and Mechanistic Insights
A study focusing on the effects of microbial metabolites derived from procyanidin A2 found that its metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA), inhibited macrophage foam cell formation by promoting cholesterol efflux and reducing oxidative stress via NF-kB pathways.
Key Findings:
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3-(4-Chloro-2-hydroxyphenyl)propanoic acid?
- Answer: Synthesis typically involves halogenation and hydroxylation steps. For example, chlorination of a phenolic precursor followed by coupling with propanoic acid derivatives. A patented method (EP 1669347 A1) describes using fluorophenyl sulfinic acid salts as intermediates, which can be adapted by substituting chlorine at the para position . Characterization via NMR and HPLC is critical to confirm purity and structure .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer:
- NMR : Determines structural integrity, particularly the chloro and hydroxyl substituents on the phenyl ring.
- HPLC : Quantifies purity, with reverse-phase C18 columns and UV detection at 254 nm recommended .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for sodium adducts, as seen in ion clustering studies) .
Thermodynamic data, such as ion clustering enthalpies (ΔrH° = 201 kJ/mol for sodium adducts), can further validate interactions .
Q. What are the primary research applications of this compound?
- Answer: It serves as a precursor in pharmaceutical synthesis (e.g., enzyme inhibitors or receptor agonists) and as a reference standard in pharmacological studies. Similar compounds, like 3-hydroxy-4-methoxycinnamic acid, are used in drug discovery and food/cosmetic research, suggesting analogous pathways .
Advanced Research Questions
Q. How do stereochemical variations affect the biological activity of this compound?
- Answer: Stereochemistry significantly impacts receptor binding. For instance, (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid exhibits distinct bioactivity compared to its enantiomers, highlighting the need for chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) . Advanced studies should compare enantiomer-specific IC50 values in target assays.
Q. What strategies optimize yield in large-scale synthesis?
- Answer:
- Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling to attach the chlorophenyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Process Monitoring : In-line FTIR or Raman spectroscopy ensures real-time reaction control .
Patent data (e.g., EP 1669347 A1) emphasize salt formation to stabilize intermediates and improve yields .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Answer: Stability studies show degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the chloro or hydroxyl groups. Buffered solutions (pH 6–8) at 4°C are optimal for storage . Accelerated stability testing (40°C/75% RH) over 14 days can model long-term degradation .
Q. What are the common contradictions in reported bioactivity data, and how can they be resolved?
- Answer: Discrepancies arise from impurity profiles or assay conditions. For example, residual solvents (e.g., DMSO) in pharmacological studies may artifactually inhibit enzymes. Mitigation strategies include:
- Purity Verification : ≥98% purity via HPLC .
- Dose-Response Curves : Use multiple concentrations to confirm specificity .
Cross-referencing with structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) helps contextualize results .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions to prevent hydroxyl group oxidation .
- Safety : Follow GHS guidelines (e.g., Warning signal word) for handling; use fume hoods and PPE due to potential irritancy .
- Data Reproducibility : Validate NMR spectra against NIST reference data and deposit raw data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
